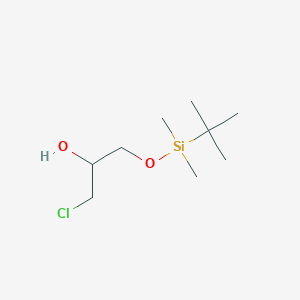
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol
Overview
Description
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a chloropropanol backbone. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol typically involves the reaction of 3-chloropropan-2-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which facilitates the transfer of the TBDMS group to the hydroxyl group of 3-chloropropan-2-ol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alkoxides, thiolates, or amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: TBAF in THF is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include ethers, thioethers, or amines.
Deprotection Reactions: The major product is 3-chloropropan-2-ol, with the TBDMS group being removed as tert-butyldimethylsilanol.
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is used in various scientific research applications:
Organic Synthesis: It serves as a protected intermediate in the synthesis of complex molecules.
Biological Studies: The compound can be used to study the effects of protecting groups on biological activity.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds share the TBDMS protecting group and are used for similar purposes in organic synthesis.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound featuring the TBDMS group, used in synthetic glycobiology.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol is unique due to its combination of a chloropropanol backbone with the TBDMS protecting group. This combination allows for selective reactions at the chlorine site while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYOMEPBOMOSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


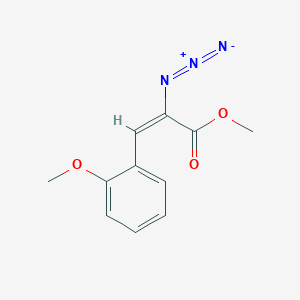
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)
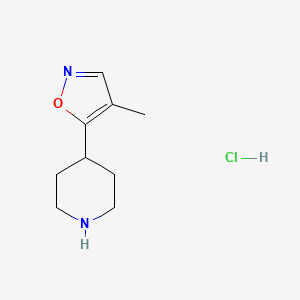
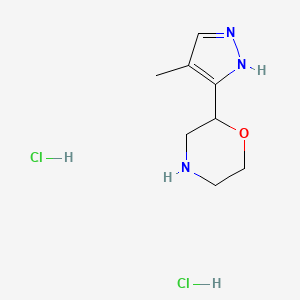
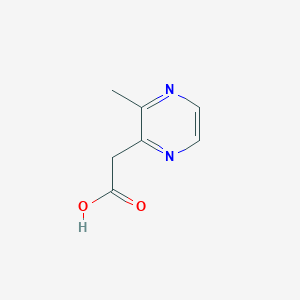

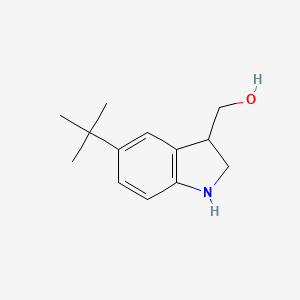
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)
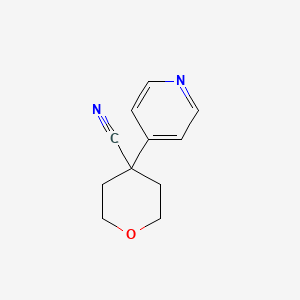

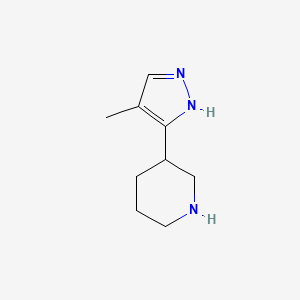
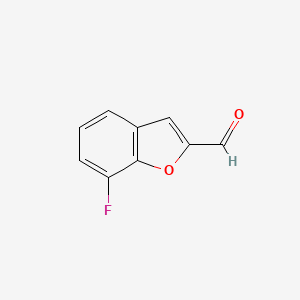
![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)
